Icometasone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196850 | |

| Record name | Icometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4647-20-5 | |

| Record name | Icomethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4647-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icometasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004647205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LP8SJ795G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icometasone chemical structure and properties

An In-Depth Technical Guide to Icometasone: Structure, Properties, and Synthesis

Introduction

Icometasone is a synthetic glucocorticoid corticosteroid that, while demonstrating the characteristic anti-inflammatory, antipruritic, and vasoconstrictive properties of its class, has not been commercialized for therapeutic use.[1][2] Its primary significance in the pharmaceutical landscape is as a key intermediate in the synthesis of Mometasone, another potent anti-inflammatory agent.[3] This guide provides a detailed overview of the chemical structure, known properties, and synthetic utility of Icometasone, tailored for researchers and professionals in drug development. An ester derivative, icometasone enbutate, did advance to phase 2 clinical trials for inflammatory conditions, but neither compound has received marketing approval.[1]

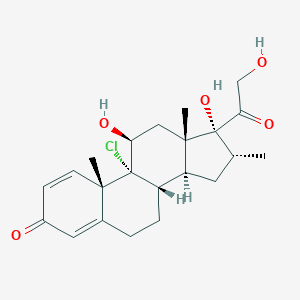

Chemical Identity and Structure

Icometasone, also known by synonyms such as Icomethasone or CL-09, possesses a chlorinated pregna-1,4-diene-3,20-dione core structure.[1][4] This steroidal backbone is functionalized with hydroxy groups at positions C11, C17, and C21, and a methyl group at C16.[1]

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [2] |

| CAS Number | 4647-20-5 | [5] |

| Molecular Formula | C₂₂H₂₉ClO₅ | [1] |

| Molecular Mass | 408.92 g·mol⁻¹ | [1][2] |

| InChI Key | NBMKJKDGKREAPL-CXSFZGCWSA-N | [2] |

Chemical Structure Diagram

Caption: 2D Chemical Structure of Icometasone.

Physicochemical Properties

Available data on the physicochemical properties of Icometasone is limited, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| Physical State | Solid, Off-White to Light Beige | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Predicted pKa | 12.17 ± 0.70 | [5] |

Synthesis and Chemical Reactivity

Icometasone serves as a crucial starting material for the synthesis of Mometasone. This conversion highlights the reactivity of the C21 primary hydroxyl group.

Experimental Protocol: Synthesis of Mometasone from Icometasone

This protocol is adapted from the process described in patent WO2001055171A1.[6] It involves a two-step reaction: sulfonylation of the C21 hydroxyl group followed by nucleophilic substitution with a chloride ion.

Step 1: Sulfonylation of Icometasone

-

Under a nitrogen atmosphere, add 2.5g of Icometasone to 15 ml of dichloromethane in a reaction vessel.

-

Cool the mixture to -1°C.

-

Prepare a solution of 2.05g of p-toluenesulfonyl chloride in 15 ml of dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the Icometasone mixture, maintaining the temperature at -1°C.

-

Stir the mixture for 30 minutes.

-

Add 2.8 ml of triethylamine dropwise over approximately 2.5 to 3 hours, ensuring the temperature remains at -1°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in about 7 hours.

Step 2: Chlorination to Mometasone

-

Upon completion, the reaction mixture containing the 21-sulfonate intermediate is added to a mixture of 0.2 ml of methanol and 2 ml of dichloromethane.[6]

-

The patent describes the subsequent reaction of the 21-sulfonate with a source of chloride ions (e.g., lithium chloride, sodium chloride, or triethylamine hydrochloride) in an inert solvent like N,N-dimethylformamide or dichloromethane.[6]

-

In a preferred embodiment, the 21-sulfonate is not isolated but is reacted with the triethylamine hydrochloride present in the mixture by heating to 35°C-40°C until the reaction is complete, yielding Mometasone.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Mometasone from Icometasone.

Pharmacological Profile

As a member of the corticosteroid family, Icometasone's pharmacological activity is presumed to be mediated through the glucocorticoid receptor.

Mechanism of Action

Glucocorticoids like Icometasone exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[7] This mechanism is a multi-step process:

-

Diffusion: The lipophilic steroid molecule diffuses across the cell membrane.

-

Receptor Binding: In the cytoplasm, the steroid binds to the GR, which is part of a multiprotein complex.

-

Translocation: This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the steroid-GR complex into the nucleus.[8]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes.

-

Anti-inflammatory Effect: The complex upregulates the expression of anti-inflammatory proteins, such as lipocortins (annexins). Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes. This action prevents the subsequent production of potent inflammatory mediators like prostaglandins and leukotrienes.[9]

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

Development and Clinical Applications

Icometasone itself was never brought to market.[2] Its derivative, icometasone enbutate, was investigated for potential therapeutic use in inflammatory disorders and progressed to Phase 2 clinical trials.[1] However, despite this advancement, neither compound has achieved widespread clinical adoption or marketing approval, and there is a lack of published data from these trials.[1]

References

- Icometasone - Grokipedia. (2026, January 7). Grokipedia.

- Villax, I., Bin, C., & Heggie, W. (2001).

- IcoMethasone | 4647-20-5 - ChemicalBook. ChemicalBook.

- IcoMethasone | 4647-20-5 - ChemicalBook. ChemicalBook.

- Icometasone - Wikipedia. Wikipedia.

- WO2001055171A1 - Mometasone and its preparation - Google Patents.

- IcoMethasone | 4647-20-5 - ChemicalBook. ChemicalBook.

- Mometasone - Wikipedia. Wikipedia.

- Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem. PubChem.

- Elocon (Mometasone Furoate): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. RxList.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Icometasone - Wikipedia [en.wikipedia.org]

- 3. Process for preparing mometasone from icomethasone | Hovione [hovione.com]

- 4. IcoMethasone | 4647-20-5 [amp.chemicalbook.com]

- 5. IcoMethasone | 4647-20-5 [amp.chemicalbook.com]

- 6. WO2001055171A1 - Mometasone and its preparation - Google Patents [patents.google.com]

- 7. Mometasone - Wikipedia [en.wikipedia.org]

- 8. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Elocon (Mometasone Furoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Icometasone mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Mometasone Furoate

Introduction

Mometasone furoate is a potent synthetic corticosteroid that has become a cornerstone in the topical treatment of various inflammatory and allergic conditions, including asthma, rhinitis, and certain skin disorders.[1][2][3][4] Its therapeutic efficacy is rooted in its high potency and targeted local action, which minimizes systemic side effects.[2] This guide provides a detailed exploration of the in vitro mechanism of action of mometasone furoate, designed for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, cellular signaling pathways, and the key experimental methodologies used to elucidate its anti-inflammatory and pro-apoptotic effects at a cellular level.

Core Mechanism: High-Affinity Glucocorticoid Receptor Agonism

The primary molecular target of mometasone furoate is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[5][6]

Binding Affinity and Receptor Activation

In vitro studies have consistently demonstrated that mometasone furoate exhibits a remarkably high binding affinity for the human glucocorticoid receptor.[5][7][8] Its affinity is significantly greater than that of other well-known corticosteroids, including dexamethasone, budesonide, and fluticasone propionate.[5][7][8]

Upon diffusing across the cell membrane, this lipophilic molecule binds to the GR located in the cytoplasm.[6][9] This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[5]

| Compound | Relative Binding Affinity (vs. Dexamethasone) | Relative Potency in GR-Mediated Transactivation (vs. Dexamethasone) |

| Mometasone Furoate | ~22x | Most Potent |

| Fluticasone Propionate | Higher than Dexamethasone | High Potency |

| Budesonide | Higher than Dexamethasone | Potent |

| Dexamethasone | 1x (Reference) | 1x (Reference) |

This table summarizes comparative data on glucocorticoid receptor binding and activation, highlighting the superior potency of Mometasone Furoate.[5][7]

Genomic Mechanisms: Transcriptional Control of Inflammation

Once in the nucleus, the mometasone furoate-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.[7][9]

Transactivation: Upregulation of Anti-Inflammatory Genes

The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5][6][9] This interaction upregulates the transcription of genes encoding anti-inflammatory proteins.[9] A key example is the induction of phospholipase A2 (PLA2) inhibitory proteins, such as lipocortin-1.[5][9] These proteins inhibit the action of PLA2, thereby blocking the release of arachidonic acid from cell membranes and consequently preventing the synthesis of potent pro-inflammatory mediators like prostaglandins and leukotrienes.[5][9]

Transrepression: Downregulation of Pro-Inflammatory Genes

A crucial aspect of mometasone furoate's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory genes. The activated GR can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory response.[6] This "transrepression" does not involve direct binding to GREs but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from binding to their respective DNA response elements, thus inhibiting the expression of cytokines, chemokines, and adhesion molecules.[6][9]

Caption: Mometasone Furoate's genomic mechanism of action.

Key In Vitro Anti-Inflammatory Effects

Inhibition of Pro-inflammatory Cytokine Production

Cell-based assays are instrumental in quantifying the anti-inflammatory potential of corticosteroids.[10] In models using murine macrophages (e.g., J774A.1) stimulated with lipopolysaccharide (LPS), mometasone furoate has been shown to potently inhibit the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10] This inhibitory effect is a direct consequence of the GR-mediated transrepression of their respective genes.

Modulation of Adhesion Molecule Expression

The recruitment of leukocytes to sites of inflammation is a critical step in the inflammatory cascade, mediated by adhesion molecules on the surface of endothelial cells. In vitro studies on psoriatic skin models have demonstrated that mometasone furoate significantly reduces the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and ICAM-2 on dermal vascular endothelial cells.[11] This downregulation of adhesion molecules is a key mechanism by which mometasone furoate limits inflammatory cell infiltration.[11]

Induction of Apoptosis in Pathological Cell Types

Beyond its anti-inflammatory properties, recent in vitro research has uncovered a role for mometasone furoate in inducing programmed cell death, or apoptosis, in certain cancer cell lines.

AMPK/mTOR Pathway in Osteosarcoma

In studies using human osteosarcoma cells, mometasone furoate was found to inhibit cell proliferation and metastasis, and to induce apoptosis in a dose-dependent manner.[12] Mechanistically, this was linked to the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[12] This activation leads to cell cycle arrest in the S phase and an increase in the expression of pro-apoptotic proteins such as caspase-9, cleaved caspase-3, and Bax.[12]

Caption: Apoptosis induction pathway via AMPK/mTOR.

Experimental Protocols for In Vitro Characterization

To ensure scientific integrity, the following are detailed protocols for key in vitro assays used to characterize the mechanism of action of mometasone furoate.

Protocol 1: Glucocorticoid Receptor Binding Assay

This protocol determines the affinity of a test compound for the GR.

-

Preparation of Reagents:

-

Recombinant human GR.

-

Radiolabeled ligand (e.g., [³H]-dexamethasone).

-

Assay buffer.

-

Serial dilutions of mometasone furoate and a reference compound (e.g., unlabeled dexamethasone).

-

-

Assay Procedure:

-

Incubate the recombinant GR with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of mometasone furoate or the reference compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method like filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Co-transfect the cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Assay Procedure:

-

After 24 hours, pre-treat the transfected cells with various concentrations of mometasone furoate for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for an additional 6-8 hours.

-

-

Data Analysis:

-

Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

-

Normalize the NF-κB-dependent luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀ value.

-

Caption: Workflow for an NF-κB reporter gene assay.

Protocol 3: Apoptosis Detection by Flow Cytometry

This protocol quantifies the induction of apoptosis in a cell population.

-

Cell Culture and Treatment:

-

Seed cells (e.g., osteosarcoma cell line) in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of mometasone furoate for 24-48 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

The in vitro mechanism of action of mometasone furoate is multifaceted, yet fundamentally centered on its potent and high-affinity interaction with the glucocorticoid receptor. Through the genomic pathways of transactivation and transrepression, it orchestrates a powerful anti-inflammatory response by upregulating anti-inflammatory proteins and suppressing the expression of key pro-inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, emerging evidence highlights its capacity to induce apoptosis in specific pathological cell types through distinct signaling pathways, such as the AMPK/mTOR axis. The rigorous application of the in vitro methodologies detailed in this guide is essential for the continued exploration of its therapeutic potential and the development of next-generation anti-inflammatory agents.

References

- Cl, S., & Kreutner, W. (1998). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittel-Forschung. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT8qS3q2W5-2ISa1g38R-V6M_4ZABuyu8aKZthFJREseP7brShA_5rumyNAu61gS6_Rx73hILRFKDCE2406BVUHI9Lmt97jJxevfmqAmsq7QsYb92TYJWeROVIIdTJZCJtFQw=]

- Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Wg6Ii0WWDnuxbeZk6lfGxiNblfkoQJ1OKXW3rQzfLN7Map-dML5j8k-RPNBYyPBpfJymROAvE8UOYvkU725Z9okvXNAKYPVfnhuVnMA6Zzms5kFSIKc5zvIr-vMYBMcbTtoyEP2BhF2uaqRCx0fzKMHSKBcY5cylYtQEwC3vPlZbBP-mwy8SOF2oG0I01ea3fvbdhFB0sXP7S1oGP0xB_qvtrtItrik0vX5jq24JqNhVQr-HKi0D1QZMccyBYUanlFkI87RRog==]

- BioSpace. (2023, October 25). Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein. BioSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkGV3S-49hCnGO2NXzg566e1TVpkW44fevtHgebBl4qs3S7aPs1gxtZ9HaqvggaE-4KArXi3oT5MvtNoRxQRkoWkTHyF1jiiHBPokNfHLBcHxpSOf01kbCx-xhBs0_GJTQD4-hCveCkiYQnX3-jFfJazhnc9fxWPeF_RUQ88dkMJTkJT4hiiNMRMyM3TS_ONS3SZMnyKCi3oQ_7C7wVMLdLUi9eTD3tBV0dT1XBH-JorMNnQ==]

- (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2g9wFy_soDhqcDdTPgrw4Jdkj4-cQdEhYoRF67GrhlgBzK2VVSjJkdSPQZVC2bNFqZi3V1xS4bfER_QJJn42v77RUKHFKrCoOKVgZ_zAsh7Cp-MwIsAqdbhrG62WcLX3ngJo]

- (n.d.). Imiquimod‐induced apoptosis of melanoma cells is mediated by ER stress‐dependent Noxa induction and enhanced by NF‐κB inhibition. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8mM-ILvUDl6t88y7_kNnlDHCbge5N5ULnN0Pz-jGOPd6sDAztnbrVwT8p2-IvEP6Y_qdC6yHBe7Q7-uAx-pFKnd6Drn_TvIBZs5kyqpvrmEpdErcDON_5Cqq3ZOCQNQ7ZS2HwqznMVM6Ru4=]

- (n.d.). In vitro and in silico studies of the interaction between glucocorticoid drug mometasone furoate and model lung surfactant monolayer. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9fMO8Vtm15gVJynX1knjOWoK8h9liKBIQZbIOkHNu0U-JykqvEOud1lv3GMYWO3lApCfh9Rcrp8w_0VJ9u_LuyKYZvWHq_5ru38kctZuUrimMAhB6VewdwwSdfkShTkqiIg-QT_zc7EphCI12]

- (n.d.). New Vehiculation Systems of Mometasone Furoate for the Treatment of Inflammatory Skin Diseases. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuvr2RkyKsYMlMc1NO1WhlpW0zLWEAbn8SneJk1a0C7VTGHPD8TKyIPOVkH-KeHJ6Hl23RlaBrwa5JP6YMfQDdkbGyb8FAxRG5964j2L5qBiqjbT2NFqtjFP90Z48WB_ptvLrRXiGzXyg9kWc=]

- PubChem. (n.d.). Mometasone Furoate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ZcgBKI-9eJAqfNKC5vaBdxd0IHYPQzq5C6gqx-qV1IdPWeL1HGbW9yofZu3Tr7unwB5vlsgwhOhtGoq2rjHFt1DDnljlJE5tEd_t7VNZOJbY9sT_x3Hs3MXISu115YS4tjweUMpuZXaaCj5355nteZEIeoZurA==]

- (2024, June 29). Mometasone furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMHEOIeBnFxdqaXhIultoeAGUbVO0g0jIqH7Klqi84AAQxQnxip46lZTO1G2vGo7ttcSXTGY1LjWnTl2hTu6sJskVpm_QWi8oZkOeo7TrOIG9FDREWWnyYB8hm5OsS_KzIrgZzGRR7bqdTAfpF]

- PubChem. (n.d.). Mometasone. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5SAoSXq73KMwFxKDCMl0GjWdYOuuwpttU7gMo9RY6IltNy8Bxj6I7ddYrgu1t9vD7H2FUyohrWY5ProC1pOjyp1hSQtHJ6fSCVc-jUvKnneofTm7wkN-SrtnImfYuSMScBkcNfcINryI7aXTPtjc=]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Mometasone Furoate? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzOsMRwd9088KazKmRPgFr4vxA4oPEO3FtLBTuobpIuP2i_C9H7aVlCz257FUdDVW9aIqzZ15Nzv05HIJb-CX87wygVwK4OuxUc5z04zw_XqxLEMBtee5cGKVl8lWqD8_W-2rozcL1kOEeRbgHcIk7v2jRTYkhYMJoayYNm9HpGPY_79sclQWpJPA=]

- (n.d.). Integrated Model of Chemical Perturbations of a Biological Pathway Using 18 In Vitro High-Throughput Screening Assays for the Estrogen Receptor. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfe_tdPDDO0mfaloytSqUA6e5BwedfCZ1gtZZjoMRYv1jvagy0D8JVINgJ7TKCFytpOLUlx_3deyZ_82P9_87O74OopYERVtnktGwgu2mo5JZpx2ZInf7R5EGSLglsODMy7n1Bhcbnehfh6cU=]

- (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_D2pXMCk1BRZvY7ym1ko_BEFv-cMzKYYTwOOW8btZbzP1qNk46iqR2DQ1L1fWX0lL2UikIeoiNjG67Wjuh69d-L6aa_uLMM087LnfBl591cqbIkR3Q294215EkDhdIRGGHN3poZgq0PM4ZM=]

- Promega Corporation. (n.d.). Inflammation Detection | Inflammasome Activity Assays. Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuv5nQPs0Lgaoz9BNgWpFSgsxnkvZDNA6E8rylC61TaKppd2Iqy7xQcAAJicHd8mMAG7_-wXFr3MsIxPb0Pq9BOOQpj2l3QozXe33BpH8Cm2DLO1AfCeZYSYKR0-eWoYTsmwgZmMIBkMFsKIgcdRO726GRA3lTT9ht2XAETbv4_nsz]

- Semantic Scholar. (n.d.). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoK39kWQVrMfYiQa2K3U67AQbRAfR5QraN-k-YPIAkVQkpUu4zc_hCiuZzmN4_Q5w8RV9y3Aa-WbUKg_AqFCPky27QDoV2pHVmMpgF9ofk4HqOhnbhVzo20GIwn9bFpL2IdVX7y3IS5a8nAzP3VrgV0kAze-3rMcd5s32wPEgD6sANo04jl7lIvQdiSX500v6U1maAtoe98AU2AXIs4Syg08jHUtJ-U0UBd4KWd8RN1Tt5NKyOYABfWpe4am4ucLwMV_Hz7PNVayg=]

- (n.d.). Developmental, cytogenetic and epigenetic consequences of removing complex proteins and adding melatonin during in vitro maturation of bovine oocytes. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2biHufsfuT32VqtFHq_nNA8w2BZ7vpF4mfEy8sjulhlXtC9P6993c3VnGkpGflbXgp2-IAcuqMN9itiRQiGl8hNy-ucvbkoPJjvy6HQWh2vzBYU0WgLpdbVzkY4CugLTUdo7rtwvRgi2GaG1K]

- (n.d.). Mometasone furoate decreases adhesion molecule expression in psoriasis. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5XRAWgcYAUoIm6T2N0F1uVZw_bxt36E7ZfW7rel1M7nsUlFHG2GSWXJWSXdhZai1DxJWHZrHCs1tvOHmj8zcmev0gafU9za4WBOzCcqJBvfwDN_xnOtYf0gNhAACEmrdfvTU=]

- Creative Biolabs. (n.d.). Enzyme Inhibition Assessment Service. Creative Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIpsdevFuois-9GRz942lr1xcZThNojzT_SK9ZI4HBZcajg74agSnfauek3VbrDh99DyTaF4vBhJSyZ-Hb0q0xbfluhIQJ9MdYXcQSkowC2Y3iDkHzoZ7LIRHArsifMCekOresCkflnsKoxTsfY_Q8gP8u3ubTcQZyS5YY8wJgERg=]

- (n.d.). Molecular mechanisms underlying the therapeutic effects of mometasone... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEdTDrdNpoBSYNOk-lnCBOTqZzMusSmu5qTDTs7lb1S2jVnojn8Ky0ZDLVGjrqUuf5UaGA5jKk9t2HgDH28nUikYqmdvlo7aE1zHO8ogwD5fz4iAVlLFTvig6xOjYRNjZHW_zYY0PlkmG7PSfKJx0jzCbJ2EIOlx5IaES2WWUxp0BIxkoRD2l4f_lbnR06MpMILo9fpSYolc7il3vCUaGRWA4kIBWVgCGqCewBuChgdG91fpLXENuZdNakRrEikoYGa9OE1Jg=]

- (2014, February 21). Mometasone furoate-loaded cold processed oil-in-water emulsions: in vitro and in vivo studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErV_VJc1k0Xp0pGnNs-W3Nups2HdeJOM2IxtoggrD3wO7cB0Nu59NFTAcbJuKwRyGKrtr_gOqJNlmd70jAjj-2iS3K2aDBkJovuWC6-xMxLZNKmDlErFpX70Zntl1EOjqsOx_P]

- (2025, February 1). Mometasone (topical application route). Mayo Clinic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV3GHWhOkCjlmnSnRZ-El1YinmedLEk2cnNVM_mZx-F8d-V8-seIqvPy_mdHqU0EcIMBiVOPt8ghW1jWs2QlIljdhWRAaMw9ygjcyWuScXbyRCeMBDoxUvdrYc38dpCoOj_seiTARSwoZipfhFsoHx9cT8kAOd1a4BpJXF9rY3qmOxwj1FDFUVvyPr48UQi30tn0hWlCfR7gj9Z-6cyQk7PFeXTL8=]

- AdisInsight. (n.d.). Mometasone - EsoCap. AdisInsight. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVH63vRXDAR0WG6rB3ipWuYzEkfEXkTYDwvBJ0WmzmhBe8c9ANHAzD-rnmAj47UVEnKiLN6A7hrEXwtjKORC_bUcTLk2Rva778UUHyXY-Ex77B90NMNsWi5GzVdPyfADKogHcQ2F71xhAcw==]

Sources

- 1. In vitro and in silico studies of the interaction between glucocorticoid drug mometasone furoate and model lung surfactant monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Vehiculation Systems of Mometasone Furoate for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mometasone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Mometasone - EsoCap - AdisInsight [adisinsight.springer.com]

- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 10. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mometasone furoate decreases adhesion molecule expression in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mometasone furoate inhibits tumor progression and promotes apoptosis through activation of the AMPK/mTOR signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Mometasone Furoate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Mometasone Furoate

Mometasone furoate is a potent synthetic corticosteroid that has become a cornerstone in the treatment of various inflammatory conditions.[1][2] Marketed under brand names such as Nasonex, Asmanex, and Elocon, it is widely prescribed for dermatological disorders like eczema and psoriasis, as well as respiratory conditions including allergic rhinitis and asthma.[1][3][4] Its therapeutic efficacy stems from its strong anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1][3] Mometasone furoate's high affinity for the glucocorticoid receptor, reportedly 22 times that of dexamethasone, contributes to its potent activity.[5] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of mometasone furoate, offering valuable insights for professionals in the field of drug development.

The Discovery and Development of a Potent Anti-Inflammatory Agent

Mometasone furoate was patented in 1981 and introduced for medical use in 1987.[3] Its development was driven by the need for a topically active corticosteroid with a high therapeutic index, meaning potent local effects with minimal systemic absorption and side effects.[4] The furoate ester at the C17α position of the mometasone molecule is a key structural feature, rendering it a prodrug of mometasone.[3] Clinical research has demonstrated its efficacy in reducing the allergic response by targeting various cells, such as mast cells and eosinophils, that are central to the inflammatory cascade.[3]

Mechanism of Action: A Molecular Perspective

Mometasone furoate exerts its anti-inflammatory effects by modulating gene expression.[6] As a corticosteroid, it diffuses across cell membranes and binds to glucocorticoid receptors in the cytoplasm.[5][6] This drug-receptor complex then translocates into the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[6] This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3][6]

Key aspects of its mechanism include:

-

Inhibition of Pro-inflammatory Gene Expression: Mometasone furoate suppresses the transcription of genes that encode for pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6]

-

Induction of Anti-inflammatory Proteins: It appears to stimulate the production of phospholipase A2 inhibitory proteins, which in turn control the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[3][5]

-

Cellular Effects: The steroid is believed to inhibit the activity of various immune cells, including mast cells, eosinophils, basophils, and lymphocytes.[5] It also stabilizes lysosomal membranes, preventing the release of tissue-damaging enzymes.[6]

Caption: Signaling pathway of Mometasone Furoate.

Chemical Synthesis of Mometasone Furoate

The synthesis of mometasone furoate has evolved, with various patented methods aiming to improve yield, purity, and environmental friendliness. A common approach involves the esterification of the 17-hydroxyl group of mometasone.

A Key Synthetic Innovation: Direct Esterification

A significant advancement in the synthesis of mometasone furoate is the direct esterification of the 17-hydroxyl group of mometasone without the need to protect the 11-hydroxyl group.[7] This method offers a more efficient and streamlined process compared to earlier syntheses that required protection and deprotection steps.[7]

Experimental Protocol: Direct Esterification of Mometasone [7]

-

Reaction Setup: Mometasone is suspended in an inert, non-polar, water-immiscible solvent such as methylene chloride.

-

Cooling: The suspension is cooled to a temperature between 0°C and 5°C.

-

Base Addition: A tertiary amine, typically triethylamine, is added to the cooled suspension.

-

Acylation: 2-Furoyl chloride is then added slowly, maintaining the temperature between 5°C and 10°C.

-

Reaction Monitoring: The reaction mixture is stirred at 8°C to 12°C until the concentration of mometasone is below 0.2% as determined by High-Performance Liquid Chromatography (HPLC).

-

Workup: The reaction solution is cooled, and water is added with stirring.

-

Crystallization and Isolation: The product, mometasone 17-(2-furoate), is crystallized from a solvent mixture like methylene chloride and methanol. The pure product is then filtered, washed with cold methanol, and dried.

| Reactant | Molar Equivalent |

| Mometasone | 1 |

| 2-Furoyl Chloride | 2.5 to 4 |

| Triethylamine | 3 to 6 |

| Table 1: Molar Equivalents for Direct Esterification.[7] |

One-Pot Synthesis: An Efficient Alternative

More recent developments have focused on "one-pot" synthesis methods to further enhance efficiency and reduce waste.[8] These processes often start from precursors like 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (8DM) and proceed through several steps in a single reaction vessel.[8]

General Steps in a One-Pot Synthesis: [8]

-

Chlorination: The starting material (8DM) is reacted with a chlorinating agent in an organic solvent.

-

Esterification: A catalyst (an organic base) is added, followed by the dropwise addition of furoyl chloride.

-

Ring Opening: A mixed solution of concentrated hydrochloric acid and glacial acetic acid is added to facilitate the ring-opening and formation of the final product.

These one-pot methods can significantly shorten production times and reduce the generation of wastewater, aligning with the principles of green chemistry.[8]

Caption: Simplified workflow for the direct esterification of Mometasone.

Conclusion: A Versatile and Evolving Therapeutic Agent

Mometasone furoate remains a vital therapeutic option for a wide range of inflammatory diseases. Its discovery and subsequent synthetic refinements highlight the ongoing efforts in medicinal chemistry to develop safer and more effective treatments. The evolution from multi-step syntheses to more streamlined one-pot processes demonstrates a commitment to not only clinical efficacy but also to sustainable and efficient manufacturing practices. For researchers and drug development professionals, the story of mometasone furoate serves as a compelling case study in the successful development of a potent and versatile corticosteroid.

References

- What is the mechanism of Mometasone Furoate? - Patsnap Synapse. (2024, July 17).

- US6177560B1 - Process for the preparation of mometasone furoate - Google Patents.

- Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem.

- Mometasone - Wikipedia.

- Mometasone Furoate: The Ultimate Guide! | OCTAGONCHEM.

- Pharmacology of Mometasone Furoate (Asmanex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. (2025, February 23).

- CN112110975A - Method for synthesizing mometasone furoate by one-pot process - Google Patents.

- CN113512085A - Preparation method of mometasone furoate - Google Patents.

- MOMETASONE FUROATE MONOHYDRATE, PROCESS FOR MAKING SAME AND PHARMACEUTICAL COMPOSITIONS - European Patent Office - EP 0548114 B1. (1994, November 2).

- US6127353A - Mometasone furoate monohydrate, process for making same and pharmaceutical compositions - Google Patents.

- Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30).

- Mometasone furoate synthesis - ChemicalBook.

-

Synthetic approaches reported in the literature for the preparation of mometasone furoate (MF, 1)[3][9][10]. (A) Reagents and conditions - ResearchGate. Retrieved from

- CN105481933A - Method for synthesizing mometasone furoate - Google Patents.

- Mometasone furoate: an inhaled glucocorticoid for the management of asthma in adults and children - PubMed. (2009, August).

Sources

- 1. Mometasone Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mometasone - Wikipedia [en.wikipedia.org]

- 4. Mometasone furoate: an inhaled glucocorticoid for the management of asthma in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 7. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 8. CN112110975A - Method for synthesizing mometasone furoate by one-pot process - Google Patents [patents.google.com]

- 9. CN113512085A - Preparation method of mometasone furoate - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

An In-Depth Technical Guide to Phase 2 Clinical Trial Data for Novel Inhaled Corticosteroids in Asthma Treatment

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Asthma Therapeutics

Asthma, a chronic inflammatory disease of the airways, affects millions globally, with a significant portion of patients remaining uncontrolled despite standard therapies.[1] The cornerstone of persistent asthma management is the use of inhaled corticosteroids (ICS), which are highly effective in reducing airway inflammation, controlling symptoms, and preventing exacerbations.[2][3][4][5] The development of new ICS molecules, such as Icometasone enbutate, aims to enhance therapeutic outcomes by optimizing the benefit-risk profile. This guide provides a technical overview of the critical Phase 2 clinical trial stage for such novel compounds, using a hypothetical framework for Icometasone enbutate based on established principles of ICS pharmacology and clinical trial design.

Pharmacology and Mechanism of Action of Inhaled Corticosteroids

Inhaled corticosteroids are synthetic glucocorticoids that exert potent anti-inflammatory effects directly in the lungs, thereby minimizing systemic side effects.[6] Their primary mechanism involves binding to cytosolic glucocorticoid receptors (GR).[3] This drug-receptor complex translocates to the nucleus, where it modulates the expression of numerous genes involved in the inflammatory cascade.

Key Molecular Actions:

-

Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] This "switching off" of inflammatory genes reduces the production of multiple inflammatory cytokines, chemokines, and adhesion molecules.[3][7]

-

Transactivation: The complex also increases the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory lipid mediators.[7]

-

Histone Modification: A key mechanism for suppressing inflammatory genes is the recruitment of histone deacetylase 2 (HDAC2), which reverses the histone acetylation associated with inflammatory gene activation.[3]

-

Cellular Effects: These molecular actions translate into a reduction in the number and activity of key inflammatory cells in the airways, including eosinophils, T-lymphocytes, mast cells, and dendritic cells.[3][8]

Visualizing the Glucocorticoid Signaling Pathway

Caption: Intracellular signaling pathway of inhaled corticosteroids.

Phase 2 Clinical Trial Design for Icometasone Enbutate

Phase 2 trials are critical for establishing proof-of-concept, evaluating efficacy, and determining the optimal dose range for a new therapeutic agent.[9][10] For a novel ICS like Icometasone enbutate, the trial would typically be a randomized, double-blind, placebo-controlled, parallel-group study.[11]

Core Objectives:

-

To evaluate the efficacy of different doses of Icometasone enbutate compared to placebo in improving lung function.

-

To assess the dose-response relationship for key efficacy endpoints.

-

To evaluate the safety and tolerability of Icometasone enbutate.

-

To explore the effect of Icometasone enbutate on biomarkers of airway inflammation.

Key Components of the Trial Protocol:

| Component | Description | Rationale & Scientific Insight |

| Patient Population | Adults and adolescents with mild-to-moderate persistent asthma, often with evidence of eosinophilic inflammation (e.g., elevated blood eosinophils).[12][13] | Enrichment with an eosinophilic phenotype is common as this population is known to be responsive to corticosteroids.[8][12] This increases the likelihood of detecting a therapeutic effect. |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group dose-ranging study. | The placebo control is essential to distinguish the drug's effect from natural variations in the disease. The parallel-group design avoids carry-over effects between treatments. |

| Treatment Arms | - Placebo- Icometasone enbutate (Low Dose, e.g., 100 µg once daily)- Icometasone enbutate (Medium Dose, e.g., 200 µg once daily)- Icometasone enbutate (High Dose, e.g., 400 µg once daily) | Multiple dose levels are crucial in Phase 2 to establish a dose-response curve for both efficacy and safety, informing the dose selection for Phase 3. |

| Duration | Typically 12 weeks.[4][11] | This duration is generally sufficient to observe significant changes in lung function and inflammatory markers while limiting patient burden. |

| Primary Endpoint | Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at Week 12. | FEV1 is a standardized, objective measure of airway obstruction and is a universally accepted primary endpoint for asthma clinical trials.[1] |

| Secondary Endpoints | - Change in Asthma Control Questionnaire (ACQ) score- Rate of asthma exacerbations- Change in morning Peak Expiratory Flow (PEF)- Reduction in rescue medication use- Change in inflammatory biomarkers (e.g., sputum eosinophils, Fraction of Exhaled Nitric Oxide - FeNO).[1][7] | These endpoints provide a comprehensive picture of the drug's clinical benefit, including patient-reported outcomes, exacerbation risk, and biological activity. |

Visualizing the Phase 2 Clinical Trial Workflow

Caption: Generalized workflow for a Phase 2 dose-ranging asthma trial.

Hypothetical Phase 2 Efficacy and Safety Data for Icometasone Enbutate

The following tables summarize hypothetical, yet plausible, data for a Phase 2 trial of Icometasone enbutate, structured to reflect expected outcomes based on the known effects of similar potent ICS like Mometasone Furoate.[4][5][14]

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 12

| Endpoint | Placebo (n=50) | Icometasone 100 µg (n=50) | Icometasone 200 µg (n=50) | Icometasone 400 µg (n=50) |

| Change in Trough FEV1 (L) | +0.05 | +0.18 | +0.25 | +0.28 |

| LS Mean Difference vs Placebo | - | 0.13 | 0.20 | 0.23 |

| Change in ACQ-5 Score | -0.40 | -0.85 | -1.10 | -1.25 |

| LS Mean Difference vs Placebo | - | -0.45 | -0.70 | -0.85 |

| Annualized Exacerbation Rate | 0.65 | 0.40 | 0.28 | 0.25 |

| Relative Risk Reduction vs Placebo | - | 38% | 57% | 62% |

| Change in Sputum Eosinophils (%) | -5% | -45% | -65% | -70% |

| Statistically significant difference from placebo (p < 0.05) |

These hypothetical results demonstrate a clear dose-dependent improvement in lung function, asthma control, and a reduction in both exacerbations and airway inflammation, which is the expected outcome for an effective ICS.

Table 2: Safety and Tolerability Profile

| Adverse Event (AE) | Placebo (n=50) | Icometasone 100 µg (n=50) | Icometasone 200 µg (n=50) | Icometasone 400 µg (n=50) |

| Any AE | 22 (44%) | 24 (48%) | 25 (50%) | 28 (56%) |

| Headache | 5 (10%) | 6 (12%) | 7 (14%) | 7 (14%) |

| Nasopharyngitis | 4 (8%) | 5 (10%) | 6 (12%) | 6 (12%) |

| Oral Candidiasis | 0 (0%) | 1 (2%) | 2 (4%) | 4 (8%) |

| Dysphonia (Hoarseness) | 1 (2%) | 1 (2%) | 2 (4%) | 3 (6%) |

| Serious AEs | 2 (4%) | 1 (2%) | 1 (2%) | 2 (4%) |

The safety profile is consistent with the known class effects of ICS, showing a dose-related increase in local side effects like oral candidiasis.[5] The overall incidence of adverse events is comparable to placebo, suggesting good tolerability.[15][16][17]

Key Experimental Protocols in Asthma Clinical Trials

Accurate and standardized methodologies are paramount for the integrity of clinical trial data.

Protocol 1: Spirometry for FEV1 Measurement

-

Patient Preparation: Instruct the patient to withhold short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours prior to testing.

-

Equipment Calibration: Calibrate the spirometer daily using a 3-liter syringe according to American Thoracic Society (ATS)/European Respiratory Society (ERS) standards.

-

Maneuver Execution: a. The patient should be seated comfortably. b. Instruct the patient to inhale fully and rapidly to total lung capacity. c. The patient then places the mouthpiece in their mouth, ensuring a tight seal with their lips. d. Instruct the patient to exhale as hard and as fast as possible for at least 6 seconds.

-

Acceptability and Repeatability: a. Obtain at least three acceptable maneuvers (free from artifacts like cough or early termination). b. The two largest FEV1 values and the two largest FVC (Forced Vital Capacity) values should be within 150 mL of each other.

-

Data Recording: The highest FEV1 value from the acceptable maneuvers is recorded as the result for that visit.

Protocol 2: Sputum Induction and Eosinophil Count

-

Pre-medication: The patient inhales a short-acting beta2-agonist (e.g., albuterol) to minimize bronchoconstriction induced by the procedure.

-

Inhalation of Hypertonic Saline: The patient inhales nebulized hypertonic saline (starting at 3%, then increasing to 4% and 5% if needed) in 5-minute intervals.

-

Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.

-

Sputum Processing: a. Within 2 hours of collection, select dense portions of the sputum sample. b. Treat the sample with dithiothreitol (DTT) to break up mucus plugs. c. Perform a total cell count using a hemocytometer. d. Prepare a cytospin slide and stain with Wright-Giemsa or a similar stain.

-

Differential Cell Count: A trained technician performs a differential count on at least 400 non-squamous cells to determine the percentage of eosinophils.

Conclusion and Future Directions

The hypothetical Phase 2 data for Icometasone enbutate demonstrate a promising efficacy and safety profile, supporting its advancement into larger, more definitive Phase 3 trials. The clear dose-response relationship allows for the selection of an optimal dose (e.g., 200 µg) that balances maximal efficacy with minimal side effects. Future studies would aim to confirm these findings in a broader patient population over a longer duration, further solidifying the clinical utility of this novel inhaled corticosteroid in the management of persistent asthma.

References

- Inhaled Corticosteroids. StatPearls - NCBI Bookshelf - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO2rA-M2qdUex31knQbQTp_yCCSEArKyF3VO3b5ME9fQbv4-ocl0_FHVRHWgQvr9qr8d1X0S9D8FKZxaS2-0cquWj8wgS5GHLid7gLAvzNqCqBhFZVgDsNfK7UGlRLP5OD0ly8W6Dx1Q==]

- Video: Antiasthma Drugs: Inhaled Corticosteroids and Glucocorticoids. JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMdP21ZnSlU_4w5G3vVksfpQK7R8ru5ozhLv39ry-LTYwFDlKPsbQh8JVYhWsSw9hLr2XpXtlZAYL7bYovqAu_aCLk_dr-jdVCG1I58rhUg_PccjMHFkBs2R_zzT_K3N92Zvg1fUcmW35dBmZ-2e8ocKvZ3zdJztb4Ec-hWhEl4KlurDfZpmi_l7Ih2pFBLPOYeiErp0sMby8GxG8txiao_jViKz6w]

- Inhaled Corticosteroids. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwz99Vr_FoaC__AzjxBl_MGMuxda02O4rewfzNCTRXMLarauIIuRc-ucySEdNSN2Bwe9f3gU7k7CyvVCEfY0lauJgOwYOpVWysVeVb-o76LPMdUaYjLK6j01F6ePDVEpuQqI6WIyoW1NZbXNE=]

- Efficacy and Safety of Inhaled Corticosteroids | New Developments. American Journal of Respiratory and Critical Care Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzMjQpG53SPVxV-SpVKnOtQvfrycF8n30ono7kKyg5iY0KKDC5oqlL5pPUsbYG-L1wI-jBapDi3gAOFMfc9qFgZdJMbSnFWBZLg9hhwhU46EvBxJ53v1qHCZj0JxZHsd2g-pioOKzj_XowPyzauNDv-8hbKImj]

- Inhaled and Oral Corticosteroids. Mount Sinai. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ_uhoYJ4knPqhoury46NCsIsLAwZmJmDTkmJ4Ztj0oGXKuHni0u9DufI37kxX8NXTpzuwLscluKKfxBFWgdiJoqMU_7JOzqDjWFuVznLoy5nn4Y-onDAwFprSSnTlBWylYHYBiM2miuNzO8M1vuACO7b1SYFOdUqH6EYtPwftbSU1dzRtqDo3f-8n-Zw7B_mf8Ma9DtGsO0TAqLq1b45TyevAk0myujg1utxmbZc55qNfrLE=]

- The Rapidly Evolving Landscape of Asthma Therapies Is Exhilarating, Yet a Lack of Innovation in Clinical Trial Design Makes Feasibility a Real Concern. American Journal of Respiratory and Critical Care Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-v-4jNv92SJZWlOehA4oxLRXj0VKO33gCJLxmWe7_veEWbVEYufFzGjbC83RNruQ-f_MaXtSruR8aW02km-w1o6ZIgOV3jL3dWNeYk5O6qdKC9j-QrsyeKES8ir4VeZVEhUQpd7O9HukpEap_VfSzgR3C_ehKS8_CQ==]

- Study of Lunsekimig (SAR443765) Compared With Placebo in Adults With High-risk Asthma. ClinicalTrials.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrxH_Dbe8CS59hvsI9BPClvJuUZuNyHIjGF2W1Fpyel24PW_SOjYzbE7LL5z6nJmcTt_GkbsD4LTVGROLJlJdFz1BT55CLCyv1vd5fg79agymtXtuxLpXDS5fzFY5AHf3z8zBCo98g]

- What's the latest update on the ongoing clinical trials related to Asthma?. Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFohLNvbyMdEB2Z806hErQIZWFrAtb1_pzm5obAEtxpzy0FE2qA3BgaGlIL6w8OjVvdnAIRQB4GQy96IM09zFlalVaFVvvlRZsJeSyLrQYKQDDPGA9rbBoKZ0ZKYXzl9gHSh-eEAf0bhevuzcP5340qGROWSqDncTGZItzam51uGib_Nsqy5OE9D5jaqLNwy6kDbkaa3BNaPH41SHRE9IvQirM5yHTBag==]

- Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2gtWmia3UC3_aAZfiOlZq4hqdyLpNlhUsX0RBLcE58OYdNW9jMgrT-byne4j67GYV9NvsnF4rrxxFMolYvYaFYLk2LUDOh8wZgjPOdHY6APeHPEx2t41fSD_LIM7RTJKBVeMc5JVAUPKKMBs=]

- Media Update: New results from rilzabrutinib phase 2 study show potential to be first advanced oral treatment for moderate-to-severe asthma. Sanofi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO9PJJcf6OqJA6S-feMylppbUObWSEzb0nKqyD_GyhUQnmm-5CjxgtxZYPH_YwaC2ySmr4kLwQ2ir9-ruzpRjFYKmyEVjyuQOToPXaaB5sWXz5wyed7_iyOzE2TmPXlXMLvpwHBcqR4QMISMvejJvUWiQhmoIUc6Jky1Suxjl3E0S5PjTgeqUr3oSCVeBzLg==]

- Biological therapies for eosinophilic asthma. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw4qq6cogvs3AaOpVqY4dUDFvkiK00ne-FpZcb6Q5QPBTsYB0NhfD9BjjGiRwzqaYAcZrAI7A96PEiQa1i41s7_4ZcooZgewQTB3jEc9XRcKNkp3V3dhDiy3q52SxCB64uE8z-4gBI9bWLGxw=]

- Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma. PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRe1h962Bzud9y-D0B-SQdAcge3MAXLwc5BMFa9lcpFgZAUPd2fqKJY4Bl-mYKUB3Y3Wn8fX1bBxOCytktBS1CIPS_M1HYPqHE0BiTjK0KXmyK2ssBIJEt4MDHcNmVznmcT7C6qPWW_5qayO8=]

- Management of the patient with eosinophilic asthma: a new era begins. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHVLHG1yUFevkvBI_K3ePkcve1GrNpbXTz3E9XGri8_pIY5YmPRlrYKJRhYN71eg0BTFN8SmS3N2P3kZu5HyMNP41ORAxGEfspH7RXksS3Ce1eYal9xy1tw4D1iVPWpaFVzdGN0ZHs8xj7rPU=]

- Eosinophilic Asthma Medications and Management (Eos Asthma). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtp1CtgElycZSYLg8iZPMWOLyNR3mh2YSVNf0YdXTK4TJj8tQrk1LO9CrqzFJRs4-ABakGDPsWKPjGYZHDhogehdekpIyqJTsyFR1v8LZYlgQu5y0pRjoSv5T62S5QWm6CWYFXli4=]

- Eosinophils Target Therapy for Severe Asthma: Critical Points. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGltb06_iUBi-cJVKDrBhKr0b2M4C7q96BQYpQNjb5HSBOnN3Oc-e8hSDch4Yw8JjtoU1hreGM3xkMnChmNaNhtf07aWoc_N-AvNLBGsxS0cCxurVl7aRXaRGXFDywSYJdRwZhQulAoMYzSFu0=]

- Mometasone Furoate – Application in Therapy and Current Clinical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxuaJZUHFEMJoBTQpt_mUyY7wZ2yGJMc4paLOLP3hQon5A5lIiA8GOsVY7WwEraoDBTPasiuYcQeFl2n744HrDbpKvTPGviDZt8A8VDYi6sIAPQpmPfFIpHknyC8kisNQMfqKdUujtRdddKLl3]

- Mometasone, Tiotropium Show No Preferred Asthma Benefit in SIENA Trial. HCPLive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ANa7db07XsEP2eNrv9Otw-eZcIMhEoziLCHv-H5vucQz2UgEhYtDQVSpxRodga8urbqOfCzll_57U63aWQQReQ5drZZESRlCChW9pXWZ8yfxK9CTMjmWNDn1oFy1Fq-hhYStWQD_Ul2twFssGqLZlzWuV5xm0HU4pcqMEzoijVawxJEnk5g-]

- Mometasone furoate nasal spray for the treatment of asthma. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH38NbGzZmxgt5Va6iCcwjfES-8BM4fuJ0nuF0-w6o9MHNw70ATKUl5b11B7k-BqBB6ae4meSOPp2TLru_n7GAV99bfYe8Jy_LmAKQM8keh1gxKPaGVDUWnnO6zp_43PFGIA7NC]

- Mometasone furoate in the management of asthma: a review. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm2PlVFaR9b5upVTTe3g26MNrufrowSib2VSKMOnH5X_qWskfnBOkVS8sC-2Jp7vyaEbXNtXe56Udd4MmMF-yy7jmw7yHoQ0GXdnr3hCqeMxn9hzff7JQBZCAFJziC2LQCxrR6Sd6a12ky4ZI=]

- Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYox648EhgsLDc54I90MwxZkSqScEVVJA2HlYAss0Fg6O7-SQJcb7hcFTlZyl8A5x6arTjHAVzsbBhs1Bq90uPBv9C3IrIGXDzbJ1Xi3uBOirUpeD9-YZ0wyuAaW-ppSQFbOLdcCFu_4G0jDY=]

- Study Details | NCT02953366 | Efficacy and Safety of the Mometasone Nasal Gel in the Treatment of Persistent Allergic Rhinitis. ClinicalTrials.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnNTGH2mqoXBxwkpwtj-jh5sf6fDU8iFJMjAW5h8yOznJagNHxcf4BwJBdb5GuAcKvk2ROU5Dj1jWyojVDo-fV4uT0jv13hGM4ad1E10XJVSzcx4kyHe7KVYoxNNOPz_D4MYOj7nIWBpA4Sg==]

- Safety and efficacy of mometasone furoate cream in the treatment of steroid responsive dermatoses. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER8DXU4QgfpTjVrbf13K6usSFDjz8RMSkaCuHM01sMFcSwAS3vHxJx69YQ0Ygyagm44EFHBwXeBJHBEWsTgS93Xc9rzuHtTnJEqXqCwvwUd1YieQh-pmxT6RB-hlTJ1ZtwyTg=]

- Onset of Effect of Mometasone Nasal Spray in Induced Allergic Rhinitis (Study P03431). ClinicalTrials.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0E4XrK8chM_-gYy8j6YyEix-JBdmUGGCYixmCcdUoUkBqO5Ij9fndJqHX8aZ7J2nEr9hWZ6nXZIz4JSUnLCyQ3O6iPal4hSaQhJ60Exb5hCHseQCI7W_CRYU6emKCbv4OhECIDJ6L9fIAeA==]

- Efficacy and Safety Evaluation of Mometasone Furoate in Treating Ocular Inflammation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxg6tj9ZbtwjbY0ALOudYkx3Nr31LrZTM_tVoVPqGNnjALPO8YmTWMKMJGOdUKAWGFd_6PC_gwAeW9ALMSFimMUGfvUjvlTE-Hy4UYHdqhBKNs2swu0PuFvXQcsD7mPy5qIQSaDwcFRDfemSc=]

- Mometasone furoate in the management of asthma: A review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENOi6WVobcJZ-LyjzMh25pNQOfnNv72itBZdmlxbvKgv3fnU6fdqnUAotxonN37z-1wGu6vNfOl0IHA_F7s_fZAxA8nUz2Pv78u_Fd5zbU4gn7RxyqeJjn2HmUY6IXWC8TOAo-OZrhKFghjcnD1kHK2PHEUlIEG3ng7Me_3ei4XXgGtx_hNMvk3rdUsEBe3XF4QznxIQRKCJtJ9qNhC9J4XpqRWg==]

- Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi7BisYvUd5BUCdirEwO5wSJLD184k5siEgmvS382yZ64QxnGCa6lJU2rCiV8s0K1m8ZLOupoLRyfrQ38cHbsTEqvjBuCwrgV5TrhhMOxne6KuP7ShdCC19NfEi87AsvQgTBIY]

- Study Details | NCT02953379 | Efficacy and Safety of the Mometasone Nasal Gel in the Treatment of Persistent Allergic Rhinitis. ClinicalTrials.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErOu-cjh-syhx0AZ1MtmvZV3eyPPmFcXHb2JfalVTNus1A6hk2sBn3Gv0Bm20WV5nZ_ikq2eLvjEWgszhWl8fH3r5MeCSwPbsXFQ8TiEuiD-kkKFfLeQCxxMvs77h7Cv8Mbp1fEnd4sC26esPttCtahTe_h3wSVmYDJhG6FQ-M8I48g_MKXd94kurflQ==]

Sources

- 1. Biological therapies for eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhaled Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mometasone furoate in the management of asthma: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mountsinai.org [mountsinai.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Eosinophilic inflammation: An Appealing Target for Pharmacologic Treatments in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Media Update: New results from rilzabrutinib phase 2 study show potential to be first advanced oral treatment for moderate-to-severe asthma [sanofi.com]

- 12. Management of the patient with eosinophilic asthma: a new era begins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hcplive.com [hcplive.com]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety and efficacy of mometasone furoate cream in the treatment of steroid responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mometasone Furoate: A Technical Guide

Introduction

Mometasone furoate is a potent synthetic corticosteroid that has become a cornerstone in the management of various inflammatory and allergic conditions.[1] As a derivative of hydrocortisone, it has been structurally engineered to optimize therapeutic efficacy while minimizing the potential for adverse effects.[2] This guide provides an in-depth technical overview of the pharmacological profile of mometasone furoate, intended for researchers, scientists, and drug development professionals. We will explore its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental methodologies used to characterize this versatile compound.

Molecular and Physicochemical Properties

Mometasone furoate is a white to off-white powder that is practically insoluble in water.[3][4] Its chemical structure, 9α, 21-dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate), is key to its high lipophilicity, which influences its absorption and distribution characteristics.[1][4]

Mechanism of Action: A Multi-faceted Anti-inflammatory Response

Mometasone furoate exerts its therapeutic effects through a well-defined genomic mechanism common to corticosteroids, involving the modulation of gene expression. This process can be dissected into several key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, mometasone furoate readily diffuses across the cell membrane into the cytoplasm.[5] There, it binds with high affinity to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5] Mometasone has demonstrated a significantly higher binding affinity for the GR compared to other corticosteroids like dexamethasone.[5][6]

-

Nuclear Translocation and Gene Regulation: Upon ligand binding, the GR undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and translocates into the nucleus.[5] Inside the nucleus, the activated GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction can either upregulate or downregulate gene transcription.[7]

-

Inhibition of Pro-inflammatory Mediators: A primary anti-inflammatory action of mometasone furoate is the inhibition of the synthesis of potent inflammatory mediators.[3][4] It achieves this by upregulating the expression of annexin A1 (formerly known as lipocortin-1), a phospholipase A2 (PLA2) inhibitory protein.[3][7][8] By inhibiting PLA2, mometasone furoate blocks the release of arachidonic acid from membrane phospholipids, thereby preventing the subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[3][4][7]

-

Suppression of Inflammatory Cytokines and Chemokines: Mometasone furoate also downregulates the expression of genes encoding pro-inflammatory cytokines (e.g., interleukins IL-4 and IL-5), chemokines, and adhesion molecules.[7][9] This suppression reduces the recruitment and activation of inflammatory cells such as eosinophils, T-lymphocytes, and mast cells at the site of inflammation.[7][8][9]

The following diagram illustrates the intracellular signaling pathway of mometasone furoate.

Caption: Intracellular signaling pathway of mometasone furoate.

Pharmacodynamics: Potent and Selective Action

The pharmacodynamic profile of mometasone furoate is characterized by its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[3][4][8] Its high affinity for the glucocorticoid receptor translates into a robust therapeutic effect at lower concentrations.[5] Furthermore, mometasone furoate exhibits a degree of selectivity, with a lower affinity for mineralocorticoid receptors compared to natural corticosteroids, which may contribute to its favorable safety profile.[5]

Pharmacokinetics: Optimizing Local Delivery

The pharmacokinetic properties of mometasone furoate are tailored to maximize local activity while minimizing systemic exposure.[1][10]

| Parameter | Topical Administration | Nasal Administration | Inhaled Administration |

| Systemic Bioavailability | Very low (~0.4-0.7%)[11] | Low (<1%)[5][10][12] | Low (<11%)[5] |

| Protein Binding | 98-99%[5] | 98-99%[5] | 98-99%[5] |

| Metabolism | Primarily hepatic via CYP3A4[5][11] | Primarily hepatic via CYP3A4[5] | Primarily hepatic via CYP3A4[5] |

| Major Metabolites | Inactive metabolites[5][10] | Inactive metabolites[10] | Inactive metabolites[5] |

| Elimination Half-life | Not well-defined for topical | ~5.8 hours[5] | ~5 hours[5] |

| Primary Route of Excretion | Feces (for absorbed fraction)[5] | Feces (for absorbed fraction)[5] | Feces (~74%), Urine (~8%)[5] |

Table 1: Pharmacokinetic Parameters of Mometasone Furoate by Route of Administration

The low systemic bioavailability is a key feature, attributed to its poor absorption through the skin and nasal mucosa, as well as extensive first-pass metabolism in the liver.[1][2]

Clinical Efficacy and Safety

Mometasone furoate has demonstrated significant efficacy in a wide range of corticosteroid-responsive dermatoses, including eczema and psoriasis, as well as in the management of allergic rhinitis and asthma.[13][14][15][16] Clinical trials have shown its efficacy to be comparable or superior to other topical corticosteroids, often with a more convenient once-daily dosing regimen.[1][13][17]

The safety profile of mometasone furoate is well-established. Due to its low systemic absorption, the risk of systemic adverse effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, is minimal with recommended doses.[1][2][13] Local adverse effects are generally mild and may include burning, itching, or skin atrophy with prolonged topical use.[11][13][14]

Experimental Protocols for Pharmacological Characterization

The pharmacological profile of mometasone furoate has been elucidated through a series of standardized in vitro and in vivo assays.

In Vitro Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of mometasone furoate for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

-

Competitive Binding: Incubate the cytosolic preparation with a fixed concentration of radiolabeled dexamethasone ([³H]-dexamethasone) and varying concentrations of unlabeled mometasone furoate.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing ligand (mometasone furoate). Calculate the IC₅₀ (the concentration of mometasone furoate that inhibits 50% of the specific binding of the radiolabeled ligand) and the Ki (inhibition constant) to determine the binding affinity.

Caption: Workflow for a glucocorticoid receptor binding assay.

In Vivo Anti-inflammatory Assay (Mouse Model of Allergic Airway Inflammation)

Objective: To evaluate the anti-inflammatory efficacy of mometasone furoate in a relevant animal model.

Methodology:

-

Sensitization: Sensitize mice to an allergen (e.g., ovalbumin) via intraperitoneal injection.

-

Drug Administration: Administer mometasone furoate intranasally or via inhalation at various doses prior to allergen challenge.

-

Allergen Challenge: Expose the sensitized mice to an aerosolized solution of the allergen to induce an inflammatory response in the airways.

-

Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, perform a bronchoalveolar lavage to collect cells and fluid from the lungs.

-

Cellular Analysis: Perform a total and differential cell count on the BAL fluid to quantify the influx of inflammatory cells, particularly eosinophils.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5) in the BAL fluid using techniques such as ELISA.

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels in the mometasone furoate-treated groups to a vehicle-treated control group to determine the dose-dependent anti-inflammatory effect.

Conclusion

Mometasone furoate is a high-potency synthetic corticosteroid with a well-characterized pharmacological profile. Its potent anti-inflammatory effects are mediated by its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression, leading to the suppression of key inflammatory pathways. Its pharmacokinetic properties are optimized for local delivery, resulting in a favorable safety profile with minimal systemic exposure. The combination of strong efficacy and a high margin of safety has established mometasone furoate as a valuable therapeutic agent in the management of a variety of inflammatory and allergic diseases.

References

-

Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mometasone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Elocon (mometasone topical) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved January 12, 2026, from [Link]

-

Elocon (Mometasone Furoate): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 12, 2026, from [Link]

-

An overview of international clinical trials with halometasone cream - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

An overview of international clinical trials with halometasone ointment in chronic eczematous dermatoses - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mometasone (topical application route) - Side effects & dosage - Mayo Clinic. (2025, February 1). Retrieved January 12, 2026, from [Link]

-

Mometasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, October 31). Retrieved January 12, 2026, from [Link]

-

Safety and efficacy of mometasone furoate cream in the treatment of steroid responsive dermatoses - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mometasone Cream: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Mometasone Furoate? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

-

Topical mometasone. A review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mometasone | C22H28Cl2O4 | CID 441335 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mometasone Topical: MedlinePlus Drug Information. (2018, February 15). Retrieved January 12, 2026, from [Link]

-

What Does Mometasone Topical Do? - Patsnap Synapse. (2024, May 11). Retrieved January 12, 2026, from [Link]

-

Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC - NIH. (2018, February 7). Retrieved January 12, 2026, from [Link]

-

Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: potential effects on clinical safety and efficacy - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ex vivo Cutaneous Bioavailability of Topical Mometasone Furoate in an O/W Preparation. (n.d.). Retrieved January 12, 2026, from [Link]

-

About mometasone for skin - NHS. (n.d.). Retrieved January 12, 2026, from [Link]

-

SAFETY AND EFFICACY OF MOMETASONE FUROATE CREAM IN THE TREATMENT OF STEROID RESPONSIVE DERMATOSES | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Clinical Trials Unit | Dermatology - Stanford Medicine. (n.d.). Retrieved January 12, 2026, from [Link]

-

Onset of Effect of Mometasone Nasal Spray in Induced Allergic Rhinitis (Study P03431) - ClinicalTrials.gov. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elocon (Mometasone Furoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. drugs.com [drugs.com]

- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

- 8. Mometasone - Wikipedia [en.wikipedia.org]

- 9. Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic/pharmacodynamic profile of mometasone furoate nasal spray: potential effects on clinical safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elocon (mometasone topical) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 12. Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical mometasone. A review of its pharmacological properties and therapeutic use in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mometasone Topical: MedlinePlus Drug Information [medlineplus.gov]

- 15. What Does Mometasone Topical Do? [synapse.patsnap.com]

- 16. About mometasone for skin - NHS [nhs.uk]

- 17. Safety and efficacy of mometasone furoate cream in the treatment of steroid responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of Icometasone

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the synthetic glucocorticoid, icometasone, and its ester prodrug, icometasone enbutate. As these compounds have not been widely commercialized, publicly available data on their physicochemical properties are scarce.[1] This document, therefore, presents a robust, scientifically-grounded strategy based on established principles for drug development and regulatory expectations. By leveraging methodologies applied to structurally similar corticosteroids, such as mometasone, and adhering to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, this guide offers detailed protocols for researchers, scientists, and drug development professionals.[2][3] The core objective is to provide a self-validating system for characterization, enabling the generation of reliable data essential for formulation development, regulatory submissions, and ensuring product quality, safety, and efficacy.

Introduction: The Scientific Imperative for Characterizing Icometasone